1-(3,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
1-(3,4-Dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid compound. The compound features a pyrrolidin-2-one core linked to a benzimidazole moiety substituted with a 3-methylbutyl group and a 3,4-dimethylphenyl ring.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-16(2)11-12-26-22-8-6-5-7-21(22)25-24(26)19-14-23(28)27(15-19)20-10-9-17(3)18(4)13-20/h5-10,13,16,19H,11-12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXZATBBRXXORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidin-2-one moiety and the 3,4-dimethylphenyl group. Common reagents used in these reactions include:
Benzimidazole precursors: such as o-phenylenediamine.
Pyrrolidin-2-one derivatives: which can be synthesized from γ-butyrolactone.
Aromatic substitution reagents: like methyl iodide for methylation.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: such as palladium or platinum-based catalysts.
Solvents: like dimethylformamide (DMF) or dichloromethane (DCM).
Temperature and Pressure Control: to ensure the reactions proceed efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
- 3,4-Dimethylphenyl (Target) vs. 2,3-Dimethylphenyl (): The position of methyl groups significantly influences steric and electronic properties.
- 3-Methylphenyl (): The absence of a second methyl group reduces hydrophobicity, while the fluorine substitution on the benzyl group introduces polarity, enhancing solubility in aqueous media .
Benzimidazole Substituent Variations
- 2-Fluorobenzyl (): The fluorine atom creates a dipole moment, improving interactions with polar residues in enzyme active sites. This modification is common in drug design to optimize pharmacokinetics .
- Propargyl (): The propargyl group enables functionalization via alkyne-azide cycloaddition (click chemistry), making this compound a valuable intermediate in probe synthesis .
Biological Activity
The compound 1-(3,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic molecule with potential biological activities that warrant investigation. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 347.5 g/mol. The structure features a pyrrolidinone core linked to a dimethylphenyl group and a benzodiazole moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O |
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | 4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
| SMILES | CC(C)CCNC(c1cn(-c2cc(C)c(C)cc2)nn1)=O |
Biological Activity Overview
Research into the biological activity of this compound has suggested several potential pharmacological effects:
1. Antioxidant Activity
Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties. The presence of multiple aromatic rings may contribute to free radical scavenging abilities, which can protect cells from oxidative stress.
2. Anti-inflammatory Effects
The compound may possess anti-inflammatory properties akin to those observed in related benzodiazole derivatives. These derivatives have been shown to inhibit pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling.
3. Cytotoxicity and Antitumor Potential
Some analogs of this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, several hypotheses can be drawn from related compounds:
- Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation: The compound could interact with various receptors (e.g., GABA receptors), influencing neurotransmitter activity.
- Cell Signaling Pathways: It may modulate key signaling pathways that regulate cell growth and survival.
Case Studies
Several studies have explored the effects of similar compounds:
Case Study 1: Anti-inflammatory Activity
A study examining a related benzodiazole derivative showed significant inhibition of IL-6 and TNF-alpha production in macrophages stimulated with lipopolysaccharides (LPS). The compound reduced inflammation markers in a dose-dependent manner, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 2: Cytotoxicity Against Cancer Cells
Research on structurally similar pyrrolidinones indicated potent cytotoxicity against breast cancer cell lines (MCF-7). The study reported IC50 values in the low micromolar range, indicating strong potential for development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
